8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Description
8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the pyrazoloquinoline family, which has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Fluorescent Properties and Biochemical Applications
- Quinoline derivatives are acknowledged for their efficient fluorescent properties. They are widely utilized in biochemistry and medicine for studying various biological systems. The quest for more sensitive and selective compounds continues, with aminoquinolines showing promise as potential antioxidants and radioprotectors due to their fused aromatic systems containing heteroatoms, which contribute to their fluorescence (I. Aleksanyan & L. Hambardzumyan, 2013).
Potential for Hypocholesterolemic Agents
- Novel 4-thiophenyl quinoline-based derivatives have been synthesized and evaluated for their capacity to inhibit HMG CoA reductase in vitro. Certain derivatives have shown to be potent inhibitors, indicating potential as hypocholesterolemic agents, with specific substitutions enhancing this effect significantly (Z. Cai, Wei-cheng Zhou, & Lixin Sun, 2007).
Antimicrobial Applications
- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potential antimicrobial properties. These compounds have undergone structural determination and shown effectiveness against bacterial and fungal strains, indicating their potential use as antimicrobial agents (B. S. Holla et al., 2006).
Supramolecular Aggregation Studies
- Studies on dihydrobenzopyrazoloquinolines have shown that substitutions on these molecules affect the dimensionality of their supramolecular aggregation. This research provides insights into how molecular modifications can influence the assembly and properties of complex molecular structures (J. Portilla et al., 2005).
properties
IUPAC Name |
8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-16-7-12-23-21(13-16)25-22(15-27-23)24(17-5-4-6-20(14-17)30-2)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYWIALLOJKDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline |
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